L-Alanine, L-leucyl-L-seryl-
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Overview
Description
L-Alanine, L-leucyl-L-seryl- is a tripeptide composed of three amino acids: L-alanine, L-leucine, and L-serineThe molecular formula of L-Alanine, L-leucyl-L-seryl- is C12H23N3O5, and it has a molecular weight of 289.332 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine, L-leucyl-L-seryl- typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, L-alanine, is attached to the resin through its carboxyl group.
Deprotection: The protecting group on the amino acid’s amino group is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, L-leucine, is activated and coupled to the growing peptide chain.
Repetition: The deprotection and coupling steps are repeated for the addition of L-serine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of L-Alanine, L-leucyl-L-seryl- may involve large-scale SPPS or solution-phase synthesis, depending on the desired yield and purity. The choice of method depends on factors such as cost, scalability, and the specific requirements of the end product .
Chemical Reactions Analysis
Types of Reactions
L-Alanine, L-leucyl-L-seryl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group of L-serine can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups in the peptide backbone can be reduced to form alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group in L-serine can yield a ketone, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
L-Alanine, L-leucyl-L-seryl- has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein structure and function.
Medicine: Explored for its potential therapeutic effects and as a component in drug delivery systems.
Industry: Utilized in the production of peptide-based materials and as a biochemical reagent .
Mechanism of Action
The mechanism of action of L-Alanine, L-leucyl-L-seryl- involves its interaction with specific molecular targets and pathways. The peptide can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. For example, it may interact with proteases, affecting protein degradation and synthesis .
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide with applications in therapeutic medicine.
L-Leucyl-L-leucine: Known for its unique nanostructure formation and sorption properties.
Glycyl-L-alanine: Studied for its solubility and melting properties
Uniqueness
Its combination of L-alanine, L-leucine, and L-serine allows it to participate in a variety of chemical reactions and interact with different molecular targets .
Properties
CAS No. |
763083-94-9 |
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Molecular Formula |
C12H23N3O5 |
Molecular Weight |
289.33 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C12H23N3O5/c1-6(2)4-8(13)10(17)15-9(5-16)11(18)14-7(3)12(19)20/h6-9,16H,4-5,13H2,1-3H3,(H,14,18)(H,15,17)(H,19,20)/t7-,8-,9-/m0/s1 |
InChI Key |
IRMLZWSRWSGTOP-CIUDSAMLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(C)C(=O)O)N |
Origin of Product |
United States |
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